

An In-depth Technical Guide on the Physicochemical Characteristics of Methyl 2-oxobutanoate

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Compound of Interest

Compound Name: Methyl 2-oxobutanoate

Cat. No.: B041076

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of **Methyl 2-oxobutanoate**. The information is intended to support research, development, and quality control activities involving this compound.

Core Physicochemical Data

Methyl 2-oxobutanoate, also known as Methyl 2-ketobutyrate, is a keto ester with the empirical formula $C_5H_8O_3$.^{[1][2]} It is a versatile starting material in organic synthesis.^[3]

Table 1: General and Physical Properties

Property	Value	Source
Molecular Formula	C5H8O3	[1][4]
Molecular Weight	116.12 g/mol	[1][2][4]
Appearance	Liquid	[2]
Density	1.039 ± 0.06 g/cm ³ (at 20°C)	[4]
Boiling Point	72-74°C (at 27 Torr)[4], 146.88°C (at 760 mmHg, est.) [5]	
Melting Point	-47°C	[4]
Flash Point	50°C (122.0°F)	[1][4]
Refractive Index	1.4099 (at 589.3 nm, 30°C)	[4]
Vapor Pressure	4.54 mmHg (at 25°C)	[4]

Table 2: Solubility and Partitioning

Property	Value	Source
Solubility	Soluble in Chloroform, Ethyl Acetate, Methanol[4]. Soluble in water (2.59e+005 mg/L at 25°C, est.)[5].	
LogP (o/w)	0.13850[4], 0.048 (est.)[5]	

Table 3: Spectroscopic and Analytical Identifiers

Identifier	Value	Source
CAS Number	3952-66-7	[1][4]
Beilstein/REAXYS	1749847	[1]
SMILES	<chem>CCC(=O)C(=O)OC</chem>	[6]
InChI	1S/C5H8O3/c1-3-4(6)5(7)8-2/h3H2,1-2H3	[6]
InChI Key	XPIWVCAMONZQCP-UHFFFAOYSA-N	[6]

Experimental Protocols

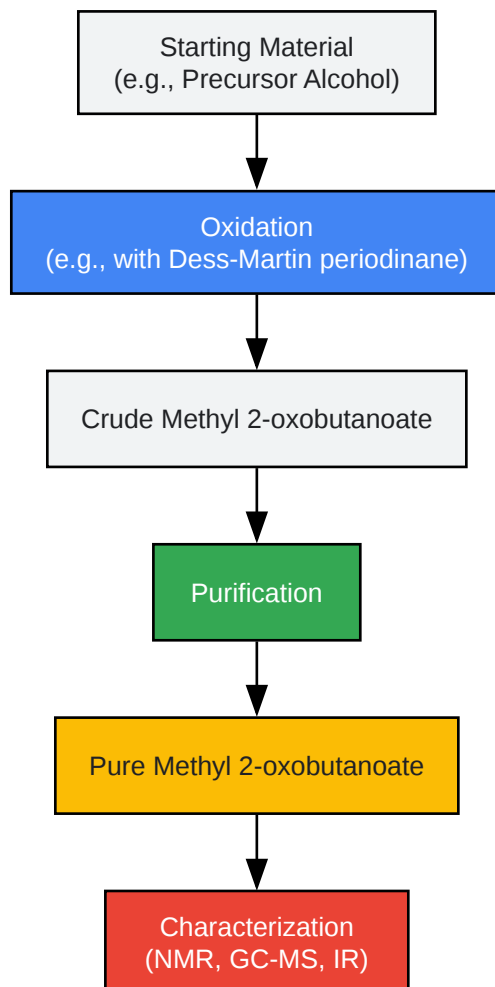
Synthesis of Methyl 2-oxobutanoate from Methyl Vinyl Glycolate

A potential synthetic route to **Methyl 2-oxobutanoate** involves the isomerization of Methyl Vinyl Glycolate (MVG) under basic conditions.[7] Under acidic conditions, MVG is relatively stable. However, in the presence of a base, it can isomerize to form **Methyl 2-oxobutanoate**. [7] This is often followed by dimerization via an aldol reaction and decarboxylation.[7]

Another approach involves the oxidation of MVG. While various mild oxidizing agents may lead to degradation, the use of Dess-Martin periodinane has been shown to successfully yield the related compound, methyl 2-oxobut-3-enoate.[7] This suggests that oxidation of a saturated precursor could be a viable route.

Methyl 2-oxobutanoate is also utilized as a starting material for more complex molecules. For instance, it can be used to synthesize indole derivatives through Fischer indolization with arylhydrazines.[3] It is also a precursor in the synthesis of natural products like (–)-picrotoxinin and the core structure of phalarine.[3]

General Synthesis Workflow



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A generalized workflow for the synthesis and purification of **Methyl 2-oxobutanoate**.

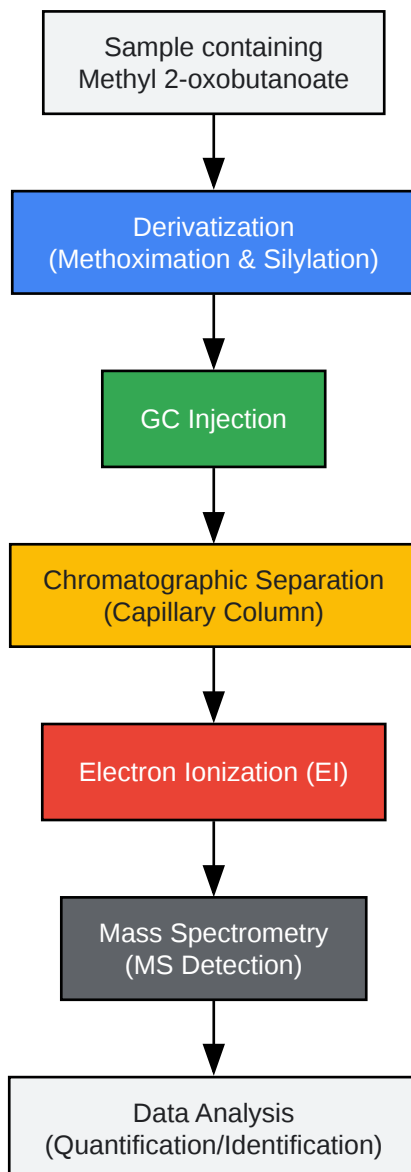
Analytical Methodologies

The analysis of keto acids like **Methyl 2-oxobutanoate** is typically performed using chromatographic techniques coupled with mass spectrometry for high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation & Derivatization: For GC-MS analysis of non-volatile compounds like keto acids, a derivatization step is necessary to increase volatility.
 - Methoximation: The sample is first dried, and a solution of methoxyamine hydrochloride in pyridine is added. The mixture is incubated to protect the keto group.[\[8\]](#)[\[9\]](#)
 - Silylation: A silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is then added, and the mixture is incubated. This step derivatizes the carboxylic acid group.[\[8\]](#)[\[9\]](#)
- GC-MS Analysis:
 - Injection: The derivatized sample is injected into the gas chromatograph.[\[9\]](#)
 - Separation: A capillary column (e.g., DB-5ms) is used to separate the analyte from other components in the mixture. The oven temperature is programmed to ramp from a low to a high temperature to ensure elution.[\[9\]](#)
 - Detection: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for quantification.[\[9\]](#)

GC-MS Analytical Workflow



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A typical workflow for the analysis of **Methyl 2-oxobutanoate** using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of **Methyl 2-oxobutanoate**.

- Sample Preparation:
 - The sample should be of high purity.
 - A suitable deuterated solvent that dissolves the sample, such as Chloroform-d (CDCl_3), Methanol-d₄ (CD_3OD), or Dimethyl sulfoxide-d₆ (DMSO-d_6), should be used.[\[10\]](#)
- ^1H NMR Spectroscopy Parameters:
 - Number of Scans: 16 to 64 scans are generally sufficient.[\[10\]](#)
 - Relaxation Delay (D1): 1-5 seconds.[\[10\]](#)
 - Spectral Width (SW): 12-16 ppm.[\[10\]](#)
- ^{13}C NMR Spectroscopy Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence is typically used.[\[10\]](#)
 - Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ^{13}C .[\[10\]](#)
 - Relaxation Delay (D1): 2-5 seconds.[\[10\]](#)
 - Spectral Width (SW): 200-240 ppm to cover all carbon signals.[\[10\]](#)

Safety Information

Methyl 2-oxobutanoate is classified as a flammable liquid.[\[1\]\[6\]](#) It can cause skin irritation and serious eye damage.[\[1\]\[6\]](#) Appropriate personal protective equipment, including eye shields and gloves, should be worn when handling this chemical.[\[1\]](#) It should be stored in a well-ventilated place and kept cool.[\[11\]](#)

Applications in Research and Development

Methyl 2-oxobutanoate serves as a valuable building block in organic synthesis. Its applications include:

- The synthesis of indole derivatives.[3]
- A precursor in the synthesis of the natural product (–)-picrotoxinin, a neurotoxic sesquiterpenoid.[3]
- The preparation of the core structure of phalarine, a natural product found in perennial grass. [3]

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